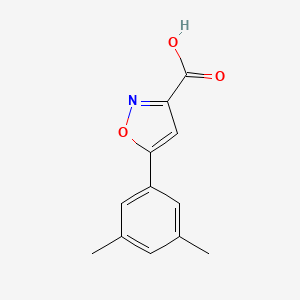
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,5-dimethylbenzohydroxamic acid with an appropriate alkyne in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are commonly used in the (3+2) cycloaddition reactions to synthesize isoxazoles. there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid
Uniqueness
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoxazole derivatives and may contribute to its specific properties and applications .
Activité Biologique
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring with a carboxylic acid functional group, characterized by the following molecular formula:
- Molecular Formula : C12H13N1O3
- Molecular Weight : Approximately 219.22 g/mol
The unique substitution at the 5-position of the isoxazole ring with a 3,5-dimethylphenyl group contributes to its distinct chemical behavior and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The biological activity of this compound is thought to involve modulation of signaling pathways related to inflammation and pain response. Interaction studies have highlighted its potential binding affinity for specific receptors and enzymes relevant to these pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
- Receptor Interaction : It may interact with receptors that modulate pain perception and inflammatory responses.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid | C12H10BrFNO2 | Halogen substituents affecting reactivity |
| 3-Methylisoxazole-4-carboxylic acid | C6H7N1O2 | Lacks bulky substituents; simpler structure |
| 4-Aminoisoxazole hydrochloride | C6H7ClN2O | Amino group introduces different reactivity |
| 2-Hydroxyethylisoxazole-3-carboxylic acid | C8H9N1O4 | Hydroxyethyl group enhances solubility |
The unique substitution pattern of this compound influences both its biological activity and chemical reactivity compared to these similar compounds.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-8(2)5-9(4-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
DNVSTUWVJXXAJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















